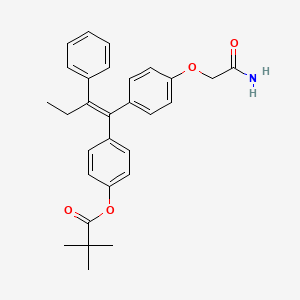

4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate

Beschreibung

Eigenschaften

IUPAC Name |

[4-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-5-25(20-9-7-6-8-10-20)27(21-11-15-23(16-12-21)33-19-26(30)31)22-13-17-24(18-14-22)34-28(32)29(2,3)4/h6-18H,5,19H2,1-4H3,(H2,30,31)/b27-25+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFZVWPQYGJXPB-IMVLJIQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCC(=O)N)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCC(=O)N)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The McMurry reaction employs a titanium(IV) chloride (TiCl₄) and zinc (Zn) system in anhydrous tetrahydrofuran (THF). A typical procedure involves:

-

Suspending Zn powder (20 mmol) in dry THF under argon at 0°C.

-

Adding TiCl₄ (10 mmol) dropwise to form a dark-gray suspension.

-

Refluxing for 2 hours to activate the Ti-Zn complex.

-

Adding equimolar amounts of 1 and 2 in THF, followed by refluxing for 2.5 hours.

The reaction yields the diphenol intermediate 4b (4-(1,2-diphenylbut-1-en-1-yl)phenol) as a mixture of E and Z isomers (typical E:Z = 4.5:1). The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 30:1), achieving a 60% yield.

Key Parameters Affecting Isomer Ratios

-

Temperature : Prolonged reflux (>3 hours) promotes isomerization toward the thermodynamically stable E isomer.

-

Solvent Polarity : Non-polar solvents like hexane favor E isomer retention during purification.

The introduction of the 2-amino-2-oxoethoxy side chain occurs via alkylation of the diphenol intermediate 4b . This step attaches the acetamide group to the phenolic oxygen.

Alkylation Protocol

-

Substrate Activation : A suspension of 4b (2.8 mmol) and potassium carbonate (K₂CO₃, 15.75 mmol) in acetone is refluxed for 10 minutes to deprotonate the phenol.

-

Nucleophilic Substitution : Adding 2-iodoacetamide (11.25 mmol) in acetone initiates the alkylation, proceeding for 3 hours at reflux.

-

Workup : The mixture is concentrated, dissolved in saturated NH₄Cl, and extracted with ethyl acetate. Silica gel chromatography (hexane/ethyl acetate = 4:1) yields the mono-alkylated product 4c (2-(4-(1,2-diphenylbut-1-en-1-yl)phenoxy)acetamide) as a 1:1 E/Z mixture in 50% yield.

Challenges and Solutions

-

Regioselectivity : Mono-alkylation is achieved by using a 1:4 molar ratio of diphenol to 2-iodoacetamide.

-

Isomerization : The E/Z ratio shifts during alkylation due to the basic reaction conditions. Minimizing solvent volume and reaction time reduces isomerization.

Pivalate Protection and Final Functionalization

To prevent unwanted side reactions during subsequent steps, the free phenol group is protected as a pivalate ester.

Pivaloylation Procedure

Reduction of Acetamide to Amine

The final step involves reducing the acetamide group to a primary amine using lithium aluminum hydride (LiAlH₄):

-

Reduction : A suspension of LiAlH₄ (6.32 mmol) and AlCl₃ (1.30 mmol) in THF reacts with 5c at room temperature for 3 hours.

-

Deprotection : Concurrent removal of the pivalate group occurs under basic conditions (NH₄OH), yielding the target compound as a white solid.

Purification and Isomer Separation

The E and Z isomers are separated using a combination of chromatography and recrystallization:

Techniques and Outcomes

| Method | Conditions | Isomer Ratio (E:Z) | Yield (%) |

|---|---|---|---|

| Silica Chromatography | Hexane/ethyl acetate (30:1) | 4.5:1 | 60 |

| Trituration | Methanol at −20°C | 25:1 | 67 |

| Recrystallization | Ethyl acetate/hexane (1:5) | >100:1 | 59 |

Trituration with methanol selectively precipitates the E isomer, achieving a 25:1 ratio. For high-purity Z isomer isolation, chiral HPLC with a cellulose-based column is recommended.

Analytical Characterization

Spectroscopic Data

Yield Optimization Strategies

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Time | 3 hours | Maximizes conversion without side products |

| Solvent Volume | Minimal (5 mL/mmol) | Reduces isomerization |

| Temperature | 0°C (alkylation) | Prevents decomposition |

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it suitable for developing novel compounds with specific properties .

Biology

The biological applications of this compound are particularly noteworthy. Research indicates that it may interact with biological macromolecules, potentially modulating enzyme activities or receptor functions. Such interactions are crucial for drug design and development, particularly in targeting specific pathways in diseases like cancer .

Case Study Example : A study involving the compound's interaction with estrogen receptors demonstrated its potential as an aromatase inhibitor, which is vital in hormone-dependent cancers. The compound showed promising binding affinities and inhibitory activity, suggesting its use in therapeutic contexts .

Industrial Applications

In industry, 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate can be utilized in the development of new materials and chemical processes. Its unique properties allow for applications in polymer chemistry and material science, where it can enhance the performance characteristics of various products .

Wirkmechanismus

The mechanism of action of 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate involves its interaction with specific molecular targets. The amino-oxoethoxy group may interact with enzymes or receptors, modulating their activity. The phenyl pivalate moiety could enhance the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural and functional similarities with SERMs and aromatase inhibitors. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Pivalate ester vs. hydroxyl group: The pivalate reduces polarity, likely delaying hydrolysis and improving oral bioavailability compared to phenolic analogs (e.g., Compound 49) .

Isomerism: Many analogs (e.g., Compound 49, Tamoxifen EP Impurity H) exist as E/Z isomer mixtures.

Unlike tamoxifen derivatives with dimethylaminoethoxy groups (prone to CYP450-mediated metabolism), the 2-amino-2-oxoethoxy substituent may alter metabolic pathways, reducing toxic metabolite formation .

Biological Activity: Dual Inhibition Potential: The target compound’s structure suggests possible dual aromatase inhibition (via the amino-oxoethoxy group) and estrogen receptor modulation (via the stilbene core), similar to Compound 49 . Receptor Binding: Dimethylaminoethoxy analogs (e.g., Tamoxifen EP Impurity H) exhibit strong ERα antagonism, but the amino-oxoethoxy group’s impact on binding affinity remains uncharacterized .

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound 49 | Tamoxifen EP Impurity H |

|---|---|---|---|

| LogP | ~4.2 (estimated) | 2.8 | 5.1 |

| Aqueous Solubility | Low | Moderate | Low |

| Metabolic Stability | High | Low | Moderate |

| Plasma Protein Binding | >95% | 80% | >90% |

Research Findings and Implications

- Synthesis : The target compound can be synthesized via McMurry coupling (for the stilbene core) followed by esterification with pivaloyl chloride, analogous to methods for Compound 53a .

- Biological Data : While specific IC50 values are unavailable, structural analogs with pivalate groups (e.g., sulfonamide derivatives in ) show improved stability and activity, supporting the design rationale .

- Clinical Potential: Its balance of lipophilicity and stability makes it a candidate for oral administration, though in vivo studies are needed to confirm efficacy and safety .

Biologische Aktivität

Overview

4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is a complex organic compound with potential biological activities. Its unique structure, which includes an amino-oxoethoxy group and a phenyl pivalate moiety, allows for various interactions with biological systems. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Amino-Oxoethoxy Intermediate : This step reacts a suitable precursor with an amino-oxoethoxy reagent under controlled conditions.

- Coupling with Phenyl Butenyl Intermediate : The amino-oxoethoxy intermediate is coupled with a phenyl butenyl intermediate using coupling agents.

- Final Esterification : The final product is formed through esterification with pivalic acid.

Antiproliferative Activity

Research has indicated that derivatives similar to 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain analogues can inhibit cell growth in the nanomolar range across multiple cancer types, including HT-29 (colon), M21 (skin melanoma), and MCF7 (breast carcinoma) cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| PIB-SO | HT-29 | 50 |

| PIB-SO | M21 | 30 |

| PIB-SO | MCF7 | 45 |

The mechanism of action involves the interaction of the compound with specific molecular targets, likely through modulation of enzyme activity or receptor binding. The amino group may facilitate interactions that disrupt normal cellular functions, leading to apoptosis or cell cycle arrest. Specifically, studies have indicated that compounds in this class can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cytoskeletal disruption .

Study 1: Antiproliferative Evaluation

A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines. The results demonstrated that compounds similar to 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate significantly inhibited cell proliferation and induced G2/M phase arrest in treated cells .

Study 2: Chick Chorioallantoic Membrane Assay

In another study, the compound was tested using chick chorioallantoic membrane assays to assess its antiangiogenic properties. Results indicated that certain derivatives effectively blocked angiogenesis and tumor growth comparable to known chemotherapeutics like combretastatin A-4 .

Similar Compounds

The biological activity of 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate can be compared to other compounds with similar functional groups:

| Compound | Activity | Notes |

|---|---|---|

| 4-(2-Amino-2-oxoethoxy)benzoic acid | Antiproliferative | Lacks phenyl pivalate moiety |

| DIMETHYL 4-[4-(2-Amino-2-oxoethoxy)phenyl]-... | Varies | Different core structure |

Q & A

Q. What are the optimized synthetic routes for 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate, and what factors influence yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including condensation, protection/deprotection of functional groups, and purification. Key steps include:

- Knoevenagel condensation for forming the butenyl backbone.

- Pivalate esterification using pivaloyl chloride under anhydrous conditions .

- Chromatographic purification (e.g., silica gel column with EtOAc–petroleum ether) to isolate intermediates .

Factors affecting yield: - Reaction temperature control (e.g., reflux at 1033 K for acyl chloride formation) .

- Use of catalysts like potassium carbonate to drive nucleophilic substitutions .

- Protection of amine groups to prevent side reactions.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration, especially for stereochemical centers .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).

- HPLC with UV detection : Assess purity (>95%) using a C18 column and gradient elution (methanol:buffer, pH 4.6) .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Photostability : Store in amber vials to prevent degradation under light.

- Thermal stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to identify decomposition products.

- Hydrolysis sensitivity : Avoid aqueous buffers unless stabilized (e.g., pH 4.6 acetate buffer for analytical purposes) .

Advanced Research Questions

Q. How should researchers design in vitro studies to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

- Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.

- Control groups : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%).

- Cell-based assays : Optimize cell viability using MTT or resazurin assays to rule out cytotoxicity .

- Replicates : Use ≥3 biological replicates with randomized plate layouts to minimize batch effects .

Q. How can contradictory data from different studies (e.g., varying bioactivity results) be systematically resolved?

Methodological Answer:

- Meta-analysis : Compare experimental conditions (e.g., cell lines, incubation times, solvent systems) across studies to identify confounding variables .

- Reproducibility testing : Replicate key experiments under standardized protocols (e.g., OECD guidelines for in vitro assays).

- Advanced analytics : Use LC-MS/MS to verify compound integrity in biological matrices, as degradation products may skew results .

Q. What experimental frameworks are recommended for studying environmental fate and ecotoxicological impacts?

Methodological Answer:

- Environmental partitioning studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential .

- Longitudinal degradation assays : Expose the compound to simulated sunlight (UV-B) and microbial consortia to assess persistence .

- Trophic transfer models : Use Daphnia magna or algae as primary trophic levels to evaluate biomagnification risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.